molecular formula C22H21ClN2O8 B608961 Meclocycline CAS No. 2013-58-3

Meclocycline

Número de catálogo: B608961
Número CAS: 2013-58-3
Peso molecular: 476.9 g/mol
Clave InChI: RNIADBXQDMCFEN-IWVLMIASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Safety and Hazards

Meclocycline is used topically as it is totally insoluble in water and may cause liver and kidney damage if given systemically . During handling, dust formation should be avoided, and personal protective equipment should be used .

Análisis Bioquímico

Biochemical Properties

Meclocycline functions as a bacteriostatic agent by inhibiting protein synthesis in bacteria. It interacts with the 30S subunit of the bacterial ribosome, specifically binding to protein S7 . This interaction blocks the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis and bacterial growth . This compound also exhibits interactions with other biomolecules, including various enzymes and proteins involved in bacterial metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to a halt in bacterial growth and replication . In mammalian cells, tetracyclines like this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, they can shift metabolism towards a more glycolytic phenotype, evidenced by increased lactate secretion and reduced oxygen consumption . Additionally, this compound may slow cell proliferation in certain human cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reversibly binding to the 30S subunit of the bacterial ribosome . This binding site is located on protein S7, and the interaction blocks the association of aminoacyl-tRNA with the ribosome . This inhibition of protein synthesis ultimately prevents bacterial growth due to the lack of necessary proteins for reproduction . This compound’s mechanism of action is similar to other tetracyclines, involving the inhibition of ribosomal function and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is known to be stable under certain conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects are also noted, where a minimum effective dose is required to achieve antibacterial activity .

Metabolic Pathways

This compound is not extensively metabolized in the body . Most tetracyclines, including this compound, are excreted unchanged in the urine and feces . The metabolic pathways involved are minimal, and the compound is primarily eliminated through renal and fecal excretion . This limited metabolism reduces the potential for drug-drug interactions and simplifies its pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . Due to its poor solubility in water, it tends to accumulate in lipid-rich areas of the body . This compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . This distribution pattern affects its localization and accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting the ribosomes . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is confined to the cytoplasmic ribosomes, where it inhibits protein synthesis .

Análisis De Reacciones Químicas

Tipos de reacciones

La meclociclina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen diversos derivados de la meclociclina con grupos funcionales modificados, que pueden exhibir diferentes actividades farmacológicas .

Propiedades

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIADBXQDMCFEN-IWVLMIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048567
Record name Meclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2013-58-3
Record name Meclocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclocycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of meclocycline?

A1: Similar to other tetracyclines, this compound primarily exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis [].

Q2: Does this compound have any effects beyond its antibacterial properties?

A2: Yes, this compound has demonstrated activity against brain tumor-initiating cells (BTICs). Research suggests this activity occurs through direct effects on BTICs and indirectly by stimulating monocytes to produce tumor necrosis factor-α and enhance their chemotactic capacity, ultimately limiting BTIC growth [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C22H21ClN2O8 and a molecular weight of 476.88 g/mol [].

Q4: What spectroscopic techniques have been employed to characterize this compound?

A4: Several spectroscopic methods have been used to characterize this compound, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), circular dichroism (CD) spectroscopy, and 13C-nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's structure, purity, and behavior in various environments.

Q5: How stable is this compound in cream formulations?

A5: this compound can undergo reversible epimerization to form 4-epi-meclocycline in thermally stressed cream formulations []. This conversion can be monitored using high-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) methods.

Q6: Can propyl gallate influence the antibacterial activity of this compound?

A6: Yes, research has shown that while propyl gallate has limited intrinsic antibacterial activity, it significantly enhances the activity of this compound against specific bacterial strains, particularly resistant strains of Pseudomonas, Proteus, Serratia, Escherichia coli, and Klebsiella [].

A6: While this compound is primarily known for its antibiotic properties, there's limited research on its potential catalytic properties.

A6: Currently, there's limited publicly available research exploring the computational chemistry and modeling aspects of this compound.

Q7: How do structural differences among tetracyclines influence their phototoxicity?

A9: Studies on human keratinocytes revealed that specific structural modifications within the tetracycline family contribute to variations in their phototoxic potential []. For instance, doxycycline, dethis compound, chlortetracycline, and tetracycline exhibited phototoxicity upon UV irradiation, whereas oxytetracycline, this compound, and minocycline did not []. This highlights the importance of SAR studies in understanding and potentially mitigating the phototoxic effects of tetracyclines.

Q8: Are there specific formulation strategies to enhance the stability or delivery of this compound?

A10: While specific formulation strategies for this compound have not been extensively detailed in the provided research, it's important to consider the potential for epimerization in cream formulations []. Further research is needed to explore formulation approaches that optimize this compound's stability, solubility, and bioavailability.

Q9: Has this compound demonstrated efficacy in treating acne vulgaris?

A12: Yes, clinical studies have shown that topical this compound sulfosalicylate is an effective treatment for acne vulgaris, with an overall improvement rate of 82% in patients treated with a 1% cream twice daily []. The median reduction in inflammatory lesions after 11 weeks of treatment was 57.1% [].

Q10: How does the efficacy of topical this compound compare to other treatments for acne vulgaris?

A13: In a double-blind study comparing topical this compound sulfosalicylate to oral tetracycline (500 mg daily) for the treatment of acne vulgaris, both treatments showed a marked and statistically similar reduction in the number of closed comedones, pustules, papules, and cysts [].

Q11: Has this compound shown promise in treating conditions beyond bacterial infections?

A14: Research suggests that this compound exhibits protective effects against delayed hypoxic injury. In a study using a Caenorhabditis elegans model, this compound significantly improved recovery after a hypoxic insult []. Additionally, it reduced infarction size in an ex vivo mouse heart ischemia/reperfusion model, highlighting its potential as a therapeutic agent for hypoxic injuries [].

Q12: Are there concerns about bacterial resistance developing to this compound?

A12: Similar to other tetracyclines, the development of bacterial resistance to this compound is a concern. Continuous monitoring of resistance patterns and the exploration of novel therapeutic strategies are essential to combat antibiotic resistance.

Q13: What analytical techniques are commonly employed to quantify this compound in various matrices?

A13: Researchers utilize a range of analytical methods to quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is valuable for separating, identifying, and quantifying this compound in complex mixtures like cream formulations [, ].
  • High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and efficient way to separate and identify this compound and its potential degradation products [].
  • Liquid Chromatography-Mass Spectrometry (LC/MS): This highly sensitive technique allows for the detection and quantification of this compound even at trace levels in complex matrices like surface water [].

Q14: Has this compound been detected in environmental samples?

A18: Yes, this compound has been detected in hospital effluents, indicating its presence in wastewater []. This highlights the importance of understanding the environmental fate and potential ecological impacts of this compound and other pharmaceuticals.

A14: While dissolution and solubility are critical parameters for drug efficacy, the provided research primarily focuses on other aspects of this compound.

Q15: Are there alternative treatments for acne vulgaris other than this compound?

A19: Yes, numerous alternatives to topical this compound exist for treating acne vulgaris, including benzoyl peroxide, retinoids (like tretinoin), and other topical or oral antibiotics []. The choice of treatment depends on the severity and type of acne, individual patient factors, and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.